5-Bromoquinolin-8-ol hydrobromide
Description
Strategic Importance of Halogenated Quinoline (B57606) Scaffolds
The quinoline scaffold, a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in a multitude of biologically active compounds. mdpi.compreprints.org The strategic introduction of halogen atoms, such as bromine, onto this scaffold—a process known as halogenation—is a powerful tool in medicinal chemistry and materials science. nih.govoup.com This modification significantly alters the compound's physicochemical properties. mdpi.com
Halogenation can influence a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its penetration into the central nervous system. mdpi.compreprints.org Furthermore, the electronic properties of the quinoline ring are modified, which can enhance binding affinity to specific biological targets like enzymes or receptors. mdpi.com Researchers have discovered that select halogenated quinolines (HQs) are capable of eradicating drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.gov The synthetic tunability of the HQ scaffold allows for extensive analogue synthesis to investigate and optimize antibacterial profiles. nih.gov This targeted modification approach accelerates drug discovery and expands the therapeutic potential of quinoline scaffolds for treating a range of diseases, including cancer and infectious and neurological disorders. rsc.org
Interdisciplinary Research Landscape Surrounding 5-Bromoquinolin-8-ol (B75139) Systems
The research surrounding 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives, including 5-bromoquinolin-8-ol, is inherently interdisciplinary, spanning medicinal chemistry, materials science, and analytical chemistry. researchgate.netscispace.comrroij.com This broad interest stems from the unique chemical properties of the 8-HQ moiety, particularly its ability to act as a potent chelating agent for a wide array of metal ions. scispace.comrroij.com
Medicinal and Pharmaceutical Chemistry : Derivatives of 8-hydroxyquinoline are extensively studied for a wide range of pharmacological applications. nih.gov They have shown potential as antibacterial, antifungal, neuroprotective, anticancer, and anti-HIV agents. researchgate.netscispace.comrroij.com The ability to chelate metal ions is often linked to their biological activity, as they can interfere with essential metal-dependent processes in pathogens or cancer cells. nih.gov
Materials Science : In materials science, 8-hydroxyquinoline derivatives are prominent as electron carriers in organic light-emitting diodes (OLEDs). researchgate.netscispace.comrroij.com Their metal complexes often exhibit strong fluorescence, making them valuable as fluorescent chemosensors for detecting environmentally and biologically important metal ions. scispace.comrroij.com The chelation of metal ions tends to increase the rigidity of the molecule, which in turn enhances fluorescence emission. scispace.com
Analytical Chemistry and Corrosion Inhibition : The strong chelating properties of 8-HQ derivatives make them excellent reagents for the gravimetric analysis and extraction of metal ions from various media. scispace.comrroij.comacs.org In a different application, these compounds have also been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. najah.edu They function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents. najah.edu
The study of 5-Bromoquinolin-8-ol hydrobromide is situated within this rich and varied research landscape, where its unique combination of a halogenated quinoline scaffold and metal-chelating 8-hydroxyquinoline core makes it a compound of significant scientific interest.
Table 2: Mentioned Compound Names
| Compound Name | Synonym(s) |
|---|---|
| This compound | 5-bromoquinolin-8-ol--hydrogen bromide (1/1) |
| 5-Bromoquinolin-8-ol | 5-Bromo-8-quinolinol; 5-BROMO-8-HYDROXY QUINOLINE |
| 8-Hydroxyquinoline | 8-HQ, Quinolin-8-ol |
| 5,7-Dibromo-8-hydroxyquinoline | Broxyquinoline |
Structure
3D Structure of Parent
Properties
CAS No. |
93933-42-7 |
|---|---|
Molecular Formula |
C9H7Br2NO |
Molecular Weight |
304.97 g/mol |
IUPAC Name |
5-bromoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
InChI Key |
INBIJWZJRNXOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Br.Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromoquinolin 8 Ol
Methodologies for Carbon-Halogen Bond Formation at C5 Position
The formation of the carbon-halogen bond at the C5 position of 8-hydroxyquinoline (B1678124) can be achieved through several synthetic routes, primarily involving electrophilic aromatic substitution. The choice of method depends on the desired selectivity, scale, and environmental considerations.
Direct bromination of 8-hydroxyquinoline (also known as 8-quinolinol) is a common approach for synthesizing 5-bromoquinolin-8-ol (B75139). The hydroxyl group at the C8 position is a strong activating group and directs incoming electrophiles to the ortho (C7) and para (C5) positions. Consequently, direct bromination with reagents like molecular bromine (Br₂) often results in a mixture of products, including 5-bromoquinolin-8-ol, 7-bromoquinolin-8-ol, and the di-substituted 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.netresearchgate.net
The regioselectivity of the reaction is highly dependent on the reaction conditions. Quantum mechanics studies suggest that while parameters like HOMO distribution and 13C chemical shifts predict C5 substitution, the reaction can also yield the C7 product, indicating a complex mechanism. wuxiapptec.com For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) can produce a mixture of 5-bromo and 7-bromo isomers, with the C7-substituted product sometimes being the major one. wuxiapptec.com
Research has been conducted to optimize conditions for selective mono-bromination. acgpubs.org The choice of solvent and the stoichiometry of the brominating agent are critical factors. Using solvents like chloroform (B151607) or acetonitrile (B52724) at controlled temperatures can influence the product distribution. acgpubs.orgnih.gov However, achieving high selectivity for the 5-bromo isomer via direct bromination remains a significant challenge due to the competing formation of the 7-bromo and 5,7-dibromo analogues. acgpubs.orgresearchgate.net
Table 1: Influence of Reaction Conditions on the Direct Bromination of 8-Hydroxyquinoline
| Brominating Agent | Equivalents | Solvent | Temperature | Major Products | Reference |
|---|---|---|---|---|---|
| Br₂ | 1.5 | CH₃CN | 0 °C | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | acgpubs.org |
| Br₂ | 2.1 | CHCl₃ | Room Temp. | 5,7-Dibromo-8-hydroxyquinoline (90% yield) | acgpubs.org |
To overcome the regioselectivity issues associated with the direct bromination of 8-hydroxyquinoline, precursor-based methods are employed. A notable example is the use of 8-methoxyquinoline (B1362559) as the starting material. acgpubs.orgresearchgate.net The methoxy (B1213986) group, like the hydroxyl group, is an ortho-, para-director. However, its electronic and steric properties allow for a more controlled bromination.
The bromination of 8-methoxyquinoline with molecular bromine has been shown to be highly regioselective, furnishing 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yields (up to 92%). acgpubs.orgresearchgate.net This selective bromination at the C5 position is a significant advantage over the direct bromination of 8-hydroxyquinoline. acgpubs.org
Following the successful bromination, the 5-bromo-8-methoxyquinoline intermediate is then demethylated to yield the final product, 5-bromoquinolin-8-ol. This two-step pathway provides a more reliable and selective route to the desired compound, avoiding the formation of isomeric byproducts. acgpubs.orgchemicalbook.com
Developing environmentally conscious or "green" synthetic strategies for halogenation is an area of growing interest in chemistry. For the synthesis of 5-bromoquinolin-8-ol, this involves exploring alternatives to hazardous reagents like molecular bromine and chlorinated solvents. The use of N-bromosuccinimide (NBS) is often considered a greener alternative to Br₂, as it is a solid and easier to handle. nih.gov Research into eco-friendly reaction protocols for halogenation is ongoing, aiming to improve the safety and sustainability of such syntheses. researchgate.net While specific green methods for 5-bromoquinolin-8-ol are not extensively documented, general principles of green chemistry, such as using less toxic solvents and improving atom economy, are applicable.
Challenges in Synthetic Optimization and Byproduct Management
The synthesis of 5-bromoquinolin-8-ol is not without its difficulties. Key challenges lie in controlling the reaction to prevent the formation of multiple products and in the subsequent separation and purification of the desired isomer.
A primary challenge in the direct bromination of 8-hydroxyquinoline is preventing over-halogenation, which leads to the formation of 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net The control between mono- and di-bromination is critically dependent on the stoichiometry of the reactants.
Stoichiometric Control : Using less than two equivalents of a brominating agent like Br₂ is intended to favor mono-bromination. However, even with controlled amounts, a mixture of products is often unavoidable. acgpubs.orgresearchgate.net Conversely, using 2.1 equivalents of bromine can drive the reaction to completion, yielding the 5,7-dibromo derivative as the major product with high conversion. researchgate.net
Temperature and Reaction Time : Conducting the bromination at lower temperatures (e.g., 0 °C) can help to slow the reaction kinetics and potentially increase selectivity for the mono-brominated product. acgpubs.org Careful monitoring of the reaction time is also crucial to prevent the reaction from proceeding to the di-substituted stage.
When starting with 8-methoxyquinoline, the formation of a di-bromo product is less of a concern under standard conditions, as it regioselectively yields the 5-bromo derivative. acgpubs.org However, using an excess amount of molecular bromine can lead to a mixture containing the 5,7-dibromo-8-methoxyquinoline (B102607). acgpubs.org
The co-formation of 5-bromo, 7-bromo, and 5,7-dibromo isomers during direct synthesis necessitates effective purification methods. The structural similarity of these isomers presents a significant challenge.
Column Chromatography : This is a standard technique used to separate the components of the reaction mixture. The separation is based on the differential adsorption of the compounds on a stationary phase, such as silica (B1680970) gel. acgpubs.orgresearchgate.net However, studies have noted that the 5-bromo and 7-bromo isomers can have very close Rf values, making their separation by chromatography difficult and requiring careful optimization of the eluent system. acgpubs.org
Crystallization : Recrystallization is another key purification technique. It relies on the differences in solubility of the desired product and impurities in a particular solvent or solvent mixture. acgpubs.org For instance, recrystallization from ethanol (B145695) has been used to obtain pure products. acgpubs.org In some cases, the difference in solubility between the mono- and di-bromo derivatives can be exploited for a physical separation before further purification. researchgate.net
Advanced Chemical Reactivity of 5-Bromoquinolin-8-ol
The strategic placement of the bromine atom at the 5-position and the hydroxyl group at the 8-position of the quinoline (B57606) ring imparts a unique chemical character to 5-bromoquinolin-8-ol. This arrangement influences the electron density distribution within the aromatic system and provides two distinct sites for chemical modification. The hydroxyl group can participate in substitution and oxidation reactions, while the bromine atom is a key handle for various coupling and substitution chemistries.
Mechanistic Investigations of Substitution Reactions at the Bromine Center
The bromine atom at the C-5 position of 5-bromoquinolin-8-ol is susceptible to nucleophilic substitution reactions, a cornerstone of its functionalization. The mechanism of these reactions, typically following an SNAr (nucleophilic aromatic substitution) pathway, is significantly influenced by the electronic properties of the quinoline ring. The presence of the nitrogen atom in the heterocyclic ring and the electron-withdrawing nature of the bromine atom facilitate the attack of nucleophiles.
A common strategy to enhance the reactivity of the bromine center towards nucleophilic substitution is the introduction of an electron-withdrawing group, such as a nitro group, onto the quinoline ring. This further polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to attack. For example, the introduction of a nitro group at the C-5 position can activate the adjacent bromine atom for substitution by cyclic amines like morpholine (B109124) and piperazine. semanticscholar.org The reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anion, which then expels the bromide ion to yield the substituted product.
The general mechanism for an SN2 reaction involves a backside attack where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This concerted process, where bond formation and bond breaking occur simultaneously, leads to an inversion of stereochemistry at the carbon center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. masterorganicchemistry.com
Table 1: Nucleophilic Aromatic Substitution Reactions of Bromoquinolines
| Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 6-bromo-5-nitroquinoline | Morpholine | Microwave | 6-morpholino-5-nitroquinoline | - | semanticscholar.org |
| 6-bromo-5-nitroquinoline | Piperazine | Microwave | 6-piperazino-5-nitroquinoline | - | semanticscholar.org |
Note: Specific yield data was not provided in the source material.
Oxidative Transformations of the Hydroxyl Group
The hydroxyl group at the 8-position of the quinoline ring is a key functional group that can undergo various oxidative transformations. The oxidation of the hydroxyl group in hydroxyquinolines can be studied using electrochemical methods like cyclic voltammetry and controlled potential electrolysis. researchgate.net These studies have revealed that the oxidation process can be complex, sometimes involving protonation of the nitrogen atom in the quinoline ring. researchgate.net
In some cases, the oxidation of the hydroxyl group can lead to the formation of quinone-like structures. The specific products formed depend on the reaction conditions and the presence of other substituents on the quinoline ring. For instance, the oxidation of certain hydroxyquinoline carboxylic acids has been shown to proceed with an unexpected protonation of the starting compound. researchgate.net Enzymatic approaches have also been explored for the site-selective oxidation of quinoline derivatives. rsc.org For example, microbial transformations can lead to the hydroxylation of the quinoline ring at various positions. rsc.org
Reductive Pathways for the Bromine and Quinoline Core
The bromine atom and the quinoline core of 5-bromoquinolin-8-ol can undergo reductive transformations. The bromine atom can be removed through catalytic hydrogenation or by using reducing agents like zinc dust in acetic acid. This process, known as dehalogenation, can be a useful step in the synthesis of specific quinoline derivatives.
The quinoline ring itself can be reduced to a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This reduction is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reduction of the quinoline core can significantly alter the biological and chemical properties of the molecule. For instance, the bromination of 1,2,3,4-tetrahydroquinolines has been used as a starting point for the functionalization of both rings of the quinoline system. semanticscholar.org
Complexation and Functionalization through Coupling Reactions
The bromine atom on the 5-bromoquinolin-8-ol scaffold serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups, including aryl, alkyl, and alkyne moieties.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the bromo-substituted quinoline and an organoboron compound, such as a boronic acid or a boronic acid ester. db-thueringen.denih.gov The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. nih.gov This methodology has been employed to synthesize various aryl-substituted quinolines. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. db-thueringen.de It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This reaction is valuable for introducing alkynyl groups, which can be further functionalized.
Stille Coupling: The Stille reaction involves the coupling of the bromoquinoline with an organotin compound, catalyzed by a palladium complex. mdpi.com This reaction is known for its tolerance of a wide variety of functional groups. mdpi.com
These coupling reactions have been instrumental in the synthesis of complex molecules with diverse biological activities and material properties. The ability to selectively functionalize the C-5 position through these methods highlights the importance of 5-bromoquinolin-8-ol as a versatile building block in organic synthesis.
Table 2: Examples of Coupling Reactions with Bromoquinolines
| Bromoquinoline Derivative | Coupling Partner | Reaction Type | Catalyst | Product | Reference |
| 4-chloroanisole chromium tricarbonyl | (4-methoxyphenyl)boronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | Mono-selective Cr(CO)₃ complex of biaryl product | nih.gov |
| Arylbromide | Aryl boronic acids | Suzuki-Miyaura | Pd(PPh₃)₄ | Arylquinoline intermediates | nih.gov |
| dqpPhBr | Trimethylsilyl-protected alkyne | Sonogashira | - | CCTIPS/CCTMS functionalized complex | db-thueringen.de |
Note: Specific product names are detailed in the referenced literature.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromoquinolin 8 Ol Hydrobromide
The unequivocal identification and structural elucidation of 5-Bromoquinolin-8-ol (B75139) hydrobromide, a significant quinoline (B57606) derivative, rely on a suite of advanced spectroscopic and analytical techniques. These methods provide in-depth information regarding the compound's atomic arrangement, molecular vibrations, mass, and electronic properties, which are crucial for quality control and research applications.
Computational and Theoretical Chemistry Studies on 5 Bromoquinolin 8 Ol Systems
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemistry is a fundamental tool for exploring the electronic properties and geometric structure of molecules. su.se Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the optimized molecular geometry and electronic distribution within a molecule. researchgate.net These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.
Detailed studies on related quinolinol systems provide a framework for understanding 5-bromoquinolin-8-ol (B75139). For instance, computational investigations on 2-aryl-3-bromoquinolin-4(1H)-ones have utilized DFT (specifically, the B3LYP functional) to determine their stable tautomeric forms in both the gas phase and in solution. researchgate.net These studies confirm that such compounds predominantly exist in the NH-4-oxo form in the solid state and solution, a finding supported by comparing calculated spectroscopic data (like 13C NMR chemical shifts) with experimental values. researchgate.net The calculations also show that the quinolinol (hydroxyquinoline) isomer can be present in the gas phase. researchgate.net
The electronic structure of these systems is further probed by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. For a related compound, 5-azidomethyl-8-hydroxyquinoline, calculations have revealed that charge transfer occurs within the molecule, which is a key aspect of its electronic behavior. researchgate.net
Table 1: Calculated vs. Experimental 13C NMR Chemical Shifts (ppm) for a Related Quinolone System This table illustrates how quantum chemical calculations can reproduce experimental data, thereby validating the computational model. The data is for the related compound 2-phenyl-3-bromoquinolin-4(1H)-one (3a). researchgate.net
| Carbon Atom | Calculated (3a) | Experimental (3a) |
| C-2 | 150.1 | 149.9 |
| C-3 | 106.2 | 105.3 |
| C-4 | 174.9 | 171.7 |
| C-4a | 123.2 | 122.9 |
| C-5 | 124.3 | 124.0 |
| C-6 | 125.5 | 125.3 |
| C-7 | 132.5 | 132.2 |
| C-8 | 118.7 | 118.5 |
| C-8a | 139.2 | 139.0 |
| Source: Adapted from research on 2-aryl-3-bromoquinolin-4(1H)-ones. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and the non-covalent interactions that govern molecular recognition and binding processes. wustl.edu
For quinoline-based compounds, MD simulations are particularly valuable for understanding how they interact with biological macromolecules like proteins. plos.org For example, MD simulations on imidazoquinoline derivatives (structurally related to 5-bromoquinolin-8-ol) binding to Toll-like receptors (TLR7 and TLR8) have been performed to elucidate the mechanism of selective agonism. plos.org These simulations, often running for hundreds of nanoseconds, track key metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the system and the conformational changes in both the ligand and the protein. plos.orgmdpi.com
Analyses from such simulations can reveal:
Conformational Stability: The RMSD of the protein backbone and the ligand's heavy atoms indicates whether the system has reached equilibrium and how flexible different parts of the molecule are. plos.org
Binding Pocket Dynamics: The movement of amino acid residues within the protein's binding pocket can be monitored to understand how the protein accommodates the ligand. plos.org
Intermolecular Interactions: The formation and breaking of hydrogen bonds and van der Waals interactions between the ligand and the protein are critical for binding affinity and selectivity. These interactions can be quantified throughout the simulation. plos.org
Clustering analysis of the simulation trajectory can identify the most stable and frequently occurring conformations of the molecule and its complex, providing a map of the conformational landscape. researchgate.net
Table 2: Key Analyses in Molecular Dynamics Simulations of Ligand-Protein Interactions This table summarizes the common analyses performed in MD studies to understand the interaction between a small molecule and its protein target, based on studies of related systems. plos.orgmdpi.com
| Analysis Type | Purpose | Typical Metrics |
| Conformational Stability | To assess the overall stability and structural changes of the system over time. | Root Mean Square Deviation (RMSD) |
| Flexibility Analysis | To identify flexible regions of the protein and ligand. | Root Mean Square Fluctuation (RMSF) |
| Interaction Analysis | To quantify the specific non-covalent interactions responsible for binding. | Hydrogen bond analysis, van der Waals energies |
| Binding Free Energy | To estimate the strength of the ligand-protein interaction. | MM-PBSA/GBSA (Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area) |
| Principal Component Analysis (PCA) | To identify the dominant collective motions within the system. | Eigenvectors and eigenvalues of the covariance matrix |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction. This helps to understand reaction kinetics, selectivity, and the factors that influence the reaction outcome.
An integrated approach combining DFT calculations with microkinetic modeling (MKM) has proven effective for elucidating complex catalytic reaction mechanisms. osti.gov This methodology involves several key steps:
Enumerating Elementary Steps: All plausible elementary reaction steps, such as adsorption, surface reaction, and desorption, are identified.
DFT Calculations: The binding energies of all intermediate species and the activation energies for each elementary step are calculated using DFT.
Microkinetic Model Formulation: A system of differential equations is constructed based on the elementary steps and their calculated kinetic parameters.
This approach could be applied to understand the synthesis of 5-bromoquinolin-8-ol, for example, by modeling the bromination of 8-hydroxyquinoline (B1678124). mdpi.com Computational analysis could reveal the preferred site of bromination and explain the reaction conditions that lead to the formation of 5-bromo-, 7-bromo-, or 5,7-dibromo-8-hydroxyquinoline. researchgate.netmdpi.com
Table 3: Iterative Workflow for Reaction Mechanism Elucidation This table outlines a typical workflow that combines computational modeling with experimental data to refine the understanding of a reaction mechanism. osti.gov
| Step | Description | Computational Tools Used |
| 1. Initial Hypothesis | Propose an initial reaction mechanism and a model for the active site. | Chemical intuition |
| 2. DFT Calculations | Calculate the energetics (binding energies, transition state energies) for all species and steps in the proposed mechanism. | DFT software (e.g., VASP, Gaussian) |
| 3. Microkinetic Modeling | Construct and solve a microkinetic model using the DFT-derived parameters to predict reaction kinetics and selectivity. | MKM software (e.g., CatalyticFOAM) |
| 4. Comparison with Experiment | Compare the model's predictions with experimental data (e.g., reaction rates, reaction orders). | Data analysis tools |
| 5. Model Refinement | If predictions do not match experiments, refine the mechanistic model or the description of the active site and repeat the cycle. | Iterative analysis |
Predictive Modeling for Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.comnih.gov These models are statistically derived and, once validated, can be used to predict the properties of new, untested compounds. mdpi.com
Developing a QSAR model for a series of quinoline (B57606) derivatives, including 5-bromoquinolin-8-ol, would involve several key stages:
Data Set Compilation: A dataset of compounds with measured experimental data for a specific endpoint (e.g., reactivity, toxicity, or inhibitory activity) is assembled. centro3r.it
Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, geometric, and electronic features of each molecule is calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the activity. mdpi.com
Model Validation: The model's robustness and predictive power are rigorously assessed through internal validation (e.g., cross-validation) and, crucially, external validation using an independent set of compounds not used in model training. mdpi.comresearchgate.net
A critical aspect of QSAR modeling is defining the Applicability Domain (AD) of the model. The AD specifies the chemical space for which the model's predictions are reliable. researchgate.net For any new compound, it must first be determined if it falls within the AD before its activity is predicted. researchgate.net Such models can accelerate the discovery process by prioritizing the synthesis of compounds with the most promising predicted profiles.
Table 4: Key Steps in QSAR Model Development
| Step | Description | Key Considerations |
| 1. Data Preparation | Gather a high-quality dataset of compounds and their biological activities or properties. | Defined endpoint, data curation and transformation (e.g., log scale). centro3r.itresearchgate.net |
| 2. Descriptor Generation | Calculate molecular descriptors that encode structural and physicochemical information. | 2D/3D descriptors, quantum chemical descriptors, fingerprints. |
| 3. Model Construction | Use statistical or machine learning methods to create a correlative model between descriptors and activity. | Multiple Linear Regression, Partial Least Squares, Support Vector Machines, Neural Networks. mdpi.com |
| 4. Internal Validation | Assess the robustness and stability of the model using the training set data. | Leave-one-out cross-validation (Q²), bootstrapping. mdpi.com |
| 5. External Validation | Evaluate the model's predictive performance on an external set of compounds not used for training. | Predictive R² (R²pred). researchgate.net |
| 6. Applicability Domain | Define the chemical space in which the model provides reliable predictions. | Leverage approach, distance-based methods. researchgate.net |
Coordination Chemistry of 5 Bromoquinolin 8 Ol As a Ligand
Principles of Ligand Design with 5-Bromoquinolin-8-ol (B75139) Moiety
The design of ligands based on the 5-bromoquinolin-8-ol moiety is founded on several key structural and electronic principles. The parent molecule, 8-hydroxyquinoline (B1678124), is a classic bidentate ligand, a characteristic fully retained in its brominated derivative. researchgate.net
Bidentate Chelation : 5-Bromoquinolin-8-ol acts as a potent bidentate chelating agent, coordinating to a central metal ion through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom from the deprotonated hydroxyl group. scirp.org This dual coordination forms a stable five-membered ring with the metal ion, a favored conformation in coordination chemistry.
Electronic Effects of the Bromo Substituent : The introduction of a bromine atom at the 5-position of the quinoline ring significantly influences the ligand's electronic properties. Bromine is an electron-withdrawing group, which can affect the electron density on the quinoline ring system. This, in turn, can modulate the ligand's basicity and its affinity for different metal ions, as well as the properties of the resulting metal complex. acs.org
Steric Influence : While the primary role of the bromo group is electronic, its size can also introduce steric effects that may influence the geometry and coordination number of the resulting metal complexes.
Versatility : The 8-hydroxyquinoline scaffold is a versatile platform for creating ligands. researchgate.net Modifications, such as the introduction of the bromo group, allow for the fine-tuning of properties like solubility, stability, and the photophysical characteristics of the metal complexes. mdpi.comscispace.com
These design principles make 5-bromoquinolin-8-ol a valuable building block for developing metal complexes with tailored electronic, catalytic, and photoluminescent properties.
Synthesis and Spectroscopic Characterization of Metal Chelates
The synthesis of metal chelates with 5-bromoquinolin-8-ol typically involves the reaction of the ligand with a suitable metal salt in a solvent. rsc.org A notable example is the synthesis of a Cobalt(II) complex, [Co(BrQ)₂(C₅H₅N)₂], where BrQ represents the 5-bromo-8-hydroxylquinoline ligand. This complex was prepared under solvothermal conditions by reacting Co(NO₃)₂·6H₂O with 5-bromo-8-hydroxylquinoline in a mixture of ethanol (B145695), water, and pyridine (B92270). rsc.org
Spectroscopic techniques are crucial for confirming the formation of the chelate and elucidating its structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the coordination of the ligand to the metal ion. In the case of the [Co(BrQ)₂(C₅H₅N)₂] complex, the IR spectrum shows characteristic bands that confirm the bonding. The appearance of new bands corresponding to the metal-oxygen (Co-O) and metal-nitrogen (Co-N) vibrations, which are absent in the free ligand, provides direct evidence of chelation. rsc.org
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the mass-to-charge ratio of the complex, confirming its composition. For the cobalt complex, ESI-MS data revealed peaks corresponding to fragments like [Co(BrQ)₂(C₅H₅N)₂]⁺ and [Co(BrQ)₂(C₅H₅N)]⁺. rsc.org
Elemental Analysis : This technique provides the percentage composition of elements (C, H, N) in the complex, which is then compared with the calculated theoretical values to verify the stoichiometry of the synthesized compound. rsc.org
The table below summarizes the key IR spectral data for the synthesized Cobalt(II) complex with 5-bromo-8-hydroxylquinoline.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |
| v(O-H) | 3417 | Stretching vibration of the hydroxyl group (often indicates presence of solvent or water) |
| v(C-H) | 3054 | Aromatic C-H stretching |
| v(C=N) | 1575 | Stretching vibration of the quinoline C=N bond |
| v(C=C) | 1455 | Aromatic C=C stretching |
| v(C-N) | 1263 | C-N stretching vibration |
| v(C-O) | 1082 | C-O stretching vibration |
| v(Co-N) | 553 | Cobalt-Nitrogen bond vibration |
| v(Co-O) | 486 | Cobalt-Oxygen bond vibration |
| Data sourced from a study on Cobalt(II) 8-hydroxyquinoline complexes. rsc.org |
Application of 5-Bromoquinolin-8-ol Metal Complexes in Catalysis
Metal complexes derived from 8-hydroxyquinoline and its substituted analogues are recognized for their catalytic potential in various organic transformations. researchgate.net The chelated metal center can act as a Lewis acid or participate in redox cycles, facilitating reactions.
While specific catalytic applications for complexes of 5-bromoquinolin-8-ol are an emerging area of research, the activity of structurally related compounds provides strong evidence for their potential. For instance, complexes of ruthenium(II) with derivatives of 8-hydroxyquinoline have demonstrated excellent catalytic activity in reactions such as the conversion of aldehydes to amides and the oxidation of alkanes. researchgate.net
Furthermore, cobalt(II) complexes with related quinoline derivatives, such as bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), have been investigated as catalysts for oligomerization reactions of olefins like norbornene. researchgate.net These studies show that after activation, the cobalt complex exhibits moderate catalytic activity. researchgate.net The electronic modifications introduced by the bromo-substituent in 5-bromoquinolin-8-ol could potentially tune the catalytic activity of its metal complexes for similar or different chemical transformations. The development of catalysts based on 5-bromoquinolin-8-ol complexes is a promising field for clean catalytic oxidations and other synthetic methodologies. researchgate.net
Luminescent Properties of 5-Bromoquinolin-8-ol Metal Complexes
8-Hydroxyquinoline and its derivatives are well-known for forming metal complexes that exhibit strong luminescence. researchgate.netsioc-journal.cn The free ligand itself is typically non-fluorescent or weakly fluorescent, but upon chelation with metal ions, a significant enhancement of fluorescence is often observed. scirp.orguci.edu This phenomenon is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways, and to the influence of the metal on the ligand-centered π-π* transitions.
The luminescent properties of these complexes can be tuned by changing the substituent on the quinoline ring or by varying the central metal ion. sioc-journal.cnresearchgate.net For example, introducing electron-withdrawing or electron-donating groups can shift the emission wavelength. researchgate.net
Complexes of 5-substituted-8-hydroxyquinoline derivatives have been shown to exhibit a red shift in their luminescence compared to the unsubstituted 8-hydroxyquinoline. sioc-journal.cn Metal ions play a crucial role; d¹⁰ metal ions like Zn(II) and Cd(II) are particularly effective in forming highly luminescent complexes. uci.edu The fluorescence properties of metal chelates of 8-hydroxyquinoline-5-sulfonic acid, a related compound, have been extensively studied, revealing that 42 different metal species form fluorescent chelates, with the cadmium complex being one of the most intense. uci.edu
The study of metal complexes of 5-bromoquinolin-8-ol is an active area of research for developing new luminescent materials that could find applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent chemosensors. scirp.orgmdpi.com
Advanced Materials Science Applications and Crystal Engineering of 5 Bromoquinolin 8 Ol Hydrobromide
Role of 5-Bromoquinolin-8-ol (B75139) in Functional Material Design
5-Bromoquinolin-8-ol, the parent compound of the hydrobromide salt, is a versatile building block in the design of functional materials. chemscene.com Its structure, featuring a bromine atom at the 5-position and a hydroxyl group at the 8-position, provides multiple sites for chemical modification, enabling the synthesis of more complex molecules with tailored properties. This adaptability makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. lookchem.com
The presence of the quinoline (B57606) core, with its inherent aromaticity and electron-rich nature, contributes to the electronic and optical properties of materials derived from it. The bromine and hydroxyl substituents further influence these characteristics, making 5-bromoquinolin-8-ol a key component in the creation of materials with specific functionalities. It is utilized as a ligand for functional metal complexes and as a linker in covalent organic frameworks (COFs). chemscene.com
Development of Organic Electronic Materials
The unique electronic properties of quinoline derivatives make them promising candidates for applications in organic electronics. 5-Bromoquinolin-8-ol hydrobromide and its related compounds are being explored for their potential use in various electronic devices. bldpharm.combldpharm.com The ability to modify the quinoline structure allows for the tuning of energy levels and charge transport properties, which are critical for the performance of organic electronic materials.
Research in this area focuses on synthesizing new derivatives and characterizing their electronic behavior. The development of novel materials based on the 5-bromoquinolin-8-ol scaffold could lead to advancements in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bldpharm.com The strategic incorporation of this compound into larger molecular architectures is a key strategy in the design of next-generation organic electronic devices.
Advanced Crystal Engineering of this compound
Crystal engineering is a powerful tool for controlling the solid-state properties of molecular materials. By understanding and manipulating the intermolecular interactions within a crystal lattice, it is possible to design materials with desired physical and chemical characteristics. The crystal engineering of this compound involves detailed analysis of its crystal structure and the forces that govern its molecular packing.
Analysis of Intermolecular Interactions and Packing Arrangements
The solid-state structure of this compound is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a critical role in determining the crystal packing and, consequently, the material's properties. libretexts.org Key interactions include hydrogen bonding, halogen bonding, and π-π stacking.
The hydrobromide salt introduces strong hydrogen bonding opportunities between the protonated quinoline nitrogen, the hydroxyl group, and the bromide anion. The bromine atom on the quinoline ring can also participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. Furthermore, the aromatic quinoline rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings attract each other. researchgate.net A thorough analysis of these interactions reveals how the molecules self-assemble into a stable, three-dimensional architecture. For instance, in related structures, intermolecular hydrogen bonds can lead to the formation of hydrogen-bonded dimers. nih.gov
Polymorphism and Co-crystallization Strategies
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. google.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in this compound is essential for controlling its material properties. By varying crystallization conditions such as solvent, temperature, and pressure, it may be possible to isolate different polymorphic forms.
Co-crystallization is another powerful strategy in crystal engineering. This approach involves crystallizing the target molecule with a second component, known as a coformer, to create a new crystalline solid with a unique structure and properties. Co-crystallization of this compound with other molecules could lead to the formation of novel materials with enhanced or modified functionalities. This strategy allows for the systematic tuning of intermolecular interactions to achieve desired crystal packing arrangements and, ultimately, to tailor the material's performance for specific applications.
Synthesis and Functionalization of 5 Bromoquinolin 8 Ol Derivatives
Amino-Substituted 5-Bromoquinolin-8-ol (B75139) Derivatives
The synthesis of amino-substituted derivatives of 5-bromoquinolin-8-ol can be achieved through several strategic routes, primarily by introducing the bromine atom onto a pre-existing aminoquinoline or by converting another functional group on the bromo-quinoline scaffold into an amine.
One direct method involves the electrophilic bromination of 8-aminoquinoline (B160924). The use of one equivalent of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to afford 5-bromo-8-aminoquinoline. acgpubs.orgresearchgate.net This approach provides a straightforward pathway to the C5-brominated aminoderivative. researchgate.net
A more recent and highly selective method involves a copper-promoted C5-bromination of 8-aminoquinoline amides. beilstein-journals.org In this process, the amino group of 8-aminoquinoline is first acylated to form an amide, which then directs the bromination specifically to the C5 position. beilstein-journals.org This reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) using various alkyl bromides as the bromine source, demonstrating broad substrate scope and excellent yields without the need for external oxidants. beilstein-journals.org
Furthermore, multi-step sequences have been developed for related isomers, which illustrate pathways for introducing amino groups onto a bromo-hydroxyquinoline framework. For example, the synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) starts with the bromination of 8-hydroxyquinoline (B1678124) to yield 7-bromoquinolin-8-ol. nih.govresearchgate.net This intermediate then undergoes nitration at the C5 position, followed by the reduction of the nitro group to an amine, yielding the final 5-amino-7-bromoquinolin-8-ol. nih.govresearchgate.net While the bromine is at C7 in this case, the methodology highlights a viable route for amino group installation on the quinoline (B57606) core.
Table 1: Synthesis of Amino-Substituted Bromoquinoline Derivatives
| Compound Name | Starting Material | Key Reagents | Position of -NH2 | Position of -Br | Reference |
|---|---|---|---|---|---|
| 5-Bromo-8-aminoquinoline | 8-Aminoquinoline | N-Bromosuccinimide (NBS), Acetonitrile | 8 | 5 | acgpubs.orgresearchgate.net |
| C5-Brominated 8-aminoquinoline amides | 8-Aminoquinoline amides | Alkyl bromides, Cu catalyst, DMSO | 8 (as amide) | 5 | beilstein-journals.org |
| 5-Amino-7-bromoquinolin-8-ol | 7-Bromoquinolin-8-ol | NaNO₂/HCl, then Na₂S₂O₄ | 5 | 7 | nih.govresearchgate.net |
Ether and Ester Derivatives of 5-Bromoquinolin-8-ol
The phenolic hydroxyl group at the C8 position of 5-bromoquinolin-8-ol is a prime site for functionalization, allowing for the synthesis of a variety of ether and ester derivatives through O-alkylation and O-acylation, respectively.
Ether derivatives are commonly prepared by the alkylation of the hydroxyl group. A representative method is the reaction with an alkylating agent in the presence of a base. For instance, the synthesis of 5,7-dibromo-8-methoxyquinoline (B102607) is achieved by treating 5,7-dibromoquinolin-8-ol with dimethyl sulfate. researchgate.net This method is directly analogous for the synthesis of 5-bromo-8-methoxyquinoline (B186703) from 5-bromoquinolin-8-ol. Another significant application of ether formation is for the protection of the hydroxyl group during subsequent reactions. The 8-OH group of 5-bromoquinolin-8-ol is often protected as a benzyl (B1604629) ether prior to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. scispace.comresearchgate.net This temporary modification prevents unwanted side reactions and can be removed later in the synthetic sequence. scispace.com
Ester derivatives are synthesized via acylation of the 8-hydroxyl group. This is typically accomplished by reacting 5-bromoquinolin-8-ol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. libretexts.orgescholarship.org
Table 2: Synthesis of Ether and Ester Derivatives
| Derivative Type | Reaction | Key Reagents | Functional Group | Position | Reference |
|---|---|---|---|---|---|
| Ether | O-Alkylation | Dimethyl sulfate, Base | Methoxy (B1213986) (-OCH₃) | 8 | researchgate.net |
| Ether (Protecting Group) | O-Alkylation | Benzyl bromide, Base | Benzyloxy (-OCH₂Ph) | 8 | scispace.comresearchgate.net |
Hybrid Compounds and Conjugates Incorporating 5-Bromoquinolin-8-ol
The bromine atom at the C5 position of 5-bromoquinolin-8-ol serves as a versatile handle for constructing complex hybrid molecules and conjugates through cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for this purpose. scispace.comresearchgate.netresearchgate.net In this reaction, the 5-bromo position is coupled with various arylboronic acids in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II). researchgate.net To facilitate this reaction, the 8-hydroxyl group is typically protected first, for example, as a methoxy or benzyloxy ether. scispace.comresearchgate.net This strategy has been successfully employed to synthesize a range of 5-aryl-8-methoxyquinolines and 5-aryl-8-(benzyloxy)quinolines, effectively creating hybrid structures that merge the quinoline scaffold with other aromatic systems. researchgate.netresearchgate.net
The Mannich reaction provides another route to conjugates. nih.govresearchgate.net While a direct example starting from 5-bromoquinolin-8-ol is not detailed in the provided results, the synthesis of a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid demonstrates the principle. nih.gov This reaction involves the condensation of the quinolinol with formaldehyde (B43269) and an amine (in this case, ciprofloxacin), linking the two molecules via a methylene (B1212753) bridge. nih.gov Similarly, the aminoalkylation of a bromoquinolinol with formalin and piperidine (B6355638) has been reported to yield a piperidinylmethyl derivative, showcasing a pathway to amine-containing conjugates. researchgate.net
Table 3: Examples of Hybrid Compound Synthesis
| Reaction Type | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | 5-Aryl-8-alkoxyquinoline | scispace.comresearchgate.netresearchgate.net |
Phthalonitrile (B49051) and Other Aromatic Fused Derivatives
A notable class of derivatives is formed by linking the 5-bromoquinolin-8-ol scaffold to a phthalonitrile moiety, creating precursors for more complex structures like phthalocyanines. The synthesis is a two-step process that strategically introduces the bromine at a later stage. acgpubs.orgresearchgate.net
In the first step, the hydroxyl group of 8-hydroxyquinoline (unbrominated) undergoes a nucleophilic aromatic substitution reaction with a substituted phthalonitrile, such as 4,5-dichlorophthalonitrile (B145054) or 4-nitrophthalonitrile. acgpubs.orgresearchgate.net This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base, such as potassium carbonate, to form an ether linkage, yielding 4-(quinolin-8-yloxy)phthalonitrile or its substituted analogue. acgpubs.org
The second step is the regioselective bromination of this intermediate. acgpubs.orgresearchgate.net The pre-formed 4-(quinolin-8-yloxy)phthalonitrile is dissolved in a solvent like acetonitrile and treated with bromine. The reaction selectively occurs at the C5 position of the quinoline ring, affording the final product, such as 4-(5-bromoquinolin-8-yloxy)phthalonitrile, in good yield. acgpubs.org This regioselectivity is notable, as direct bromination of 8-hydroxyquinoline often yields a mixture of 5,7-dibromo and 7-bromo products. acgpubs.org
Table 4: Synthesis of Phthalonitrile Derivatives
| Compound Name | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | 4-(Quinolin-8-yloxy)phthalonitrile, Br₂ | CH₃CN | 52% | Not specified | acgpubs.orgresearchgate.net |
Carboxaldehyde and Related Carbonyl Derivatives
The introduction of a carboxaldehyde group onto the 5-bromoquinolin-8-ol framework provides a key intermediate for further synthetic modifications. Research indicates that 5-bromoquinoline-8-carbaldehyde (B113166) is a known compound, available commercially, and serves as a starting point for creating other derivatives. googleapis.comgoogle.com
This aldehyde can be readily converted into other carbonyl-related functional groups. For example, treatment of 5-bromoquinoline-8-carbaldehyde with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. googleapis.comgoogle.com This oxime can be further transformed into a nitrile (5-bromo-8-cyanoquinoline) in the presence of a copper acetate (B1210297) catalyst. googleapis.comgoogle.com
While direct formylation of 5-bromoquinolin-8-ol is not explicitly described in the search results, established methods for formylating aromatic rings, such as the Reimer-Tiemann (using chloroform (B151607) and a strong base) or Vilsmeier-Haack (using a phosphorus oxychloride and DMF) reactions, represent plausible synthetic routes. researchgate.netthieme-connect.de For instance, formylation of other quinolinol derivatives has been shown to occur at positions activated by the hydroxyl group. researchgate.net
Table 5: Synthesis of Carbonyl Derivatives from 5-Bromoquinoline-8-carbaldehyde
| Compound Name | Starting Material | Key Reagents | Functional Group | Reference |
|---|---|---|---|---|
| 5-Bromoquinoline-8-carbaldehyde oxime | 5-Bromoquinoline-8-carbaldehyde | Hydroxylamine hydrochloride | Oxime (-CH=NOH) | googleapis.comgoogle.com |
Future Research Directions and Emerging Paradigms in 5 Bromoquinolin 8 Ol Research
Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel chemical entities, including derivatives of 5-Bromoquinolin-8-ol (B75139). nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the research and development process. mdpi.commdpi.com
By leveraging AI, researchers can explore vast chemical spaces that would be prohibitively expensive and time-consuming to investigate through traditional experimental methods. mit.edu For instance, machine learning models can be trained to predict the biological activities, pharmacokinetic profiles, and toxicity of 5-Bromoquinolin-8-ol derivatives. mdpi.com This predictive power allows for the in silico screening of millions of virtual compounds, identifying promising candidates for synthesis and further testing. mit.edu
Deep learning algorithms, a subset of machine learning, are particularly adept at recognizing complex patterns in data. nih.gov These can be applied to predict protein structures, drug-target interactions, and molecular properties, offering invaluable insights for designing new therapeutic agents based on the 5-Bromoquinolin-8-ol framework. mdpi.com This data-driven approach not only expedites the identification of potential drug candidates but also facilitates drug repurposing by predicting new applications for existing compounds. nih.govmdpi.com
Novel Green Chemistry Methodologies and Sustainable Synthesis
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. Future research on 5-Bromoquinolin-8-ol and its analogs will undoubtedly focus on developing more sustainable and eco-friendly synthetic routes. mdpi.comrsc.org
Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reagents and generate significant waste. rsc.org Emerging green strategies include microwave-assisted synthesis, the use of biocatalysts, and reactions in greener solvents like water and ethanol (B145695). qeios.com These methods offer several advantages, including milder reaction conditions, reduced reaction times, and the avoidance of toxic transition metals. mdpi.com
A key area of development is the use of metal-free and catalyst-free approaches. rsc.orgresearchgate.net For example, protocols utilizing inexpensive and atom-economical halogen sources for the bromination of quinoline derivatives are being explored. researchgate.net Furthermore, visible-light-promoted reactions and the use of reusable solid acid catalysts represent promising avenues for the environmentally friendly synthesis of the quinoline scaffold. mdpi.com The ultimate goal is to develop processes that are not only efficient and high-yielding but also minimize the generation of hazardous byproducts, with water often being the only byproduct. mdpi.comrsc.org
Expanding the Scope of Material Science Applications
The unique photophysical and chelating properties of 8-hydroxyquinoline (B1678124) derivatives make them highly attractive for applications in material science. mdpi.com Future research is expected to further exploit these characteristics to develop novel materials with advanced functionalities.
One of the most well-established applications of 8-hydroxyquinoline derivatives is in organic light-emitting diodes (OLEDs). mdpi.com The 5-bromo substitution in 5-Bromoquinolin-8-ol can modulate the electronic properties of the molecule, potentially leading to new OLED materials with improved efficiency and stability.
Furthermore, the ability of the 8-hydroxyquinoline core to form stable complexes with various metal ions opens up possibilities for creating new functional materials. acs.org These could include fluorescent chemosensors for the detection of specific metal ions, a critical need in environmental monitoring and biological imaging. mdpi.com Research into how the bromine substituent influences the selectivity and sensitivity of these sensors will be a key focus. The study of how interactions, such as those between anions and the pi-system of the quinoline ring, affect fluorescence is also a growing area of interest. acs.org
In-depth Mechanistic Understanding through Advanced Techniques
A deeper understanding of the reaction mechanisms and structure-activity relationships of 5-Bromoquinolin-8-ol and its derivatives is crucial for their rational design and application. Advanced analytical and computational techniques are providing unprecedented insights at the molecular level.
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of molecules and their complexes. acs.org This information is vital for understanding how these compounds interact with biological targets or pack in solid-state materials. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed information about the chemical environment of atoms within a molecule. researchgate.net
Computational modeling, including Density Functional Theory (DFT), can be used to calculate molecular properties and predict reaction pathways. mdpi.com These theoretical studies complement experimental data, providing a more complete picture of the chemical behavior of 5-Bromoquinolin-8-ol. By combining these advanced techniques, researchers can elucidate the subtle electronic and steric effects of the bromine substituent on the reactivity and properties of the quinoline ring system, paving the way for the design of new molecules with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 5-bromoquinolin-8-ol hydrobromide, and how can reaction efficiency be improved?
- Methodology : The synthesis of brominated quinoline derivatives often involves bromination under controlled conditions. For example, bromination of 5-aminoquinolin-8-ol sulfate with potassium bromate in hydrobromic acid (24% aqueous HBr) at 50–60°C for 30 minutes yields brominated intermediates. Key parameters include maintaining stoichiometric ratios (e.g., 5-aminoquinolin-8-ol sulfate : KBrO₃ ≈ 1:0.85) and precise temperature control to minimize side reactions. Post-reaction chilling and recrystallization (e.g., using chloroform/ethyl acetate) improve purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for distinguishing bromine-induced deshielding effects on quinoline protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities. Infrared (IR) spectroscopy identifies functional groups like -OH and C-Br bonds .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Store the compound in anhydrous conditions at 0–6°C to prevent hydrolysis of the hydrobromide salt. Use desiccants and inert atmospheres (e.g., argon) for long-term storage. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are recommended .
Advanced Research Questions
Q. What mechanistic insights explain regioselective bromination at the 5-position of the quinoline scaffold?
- Methodology : Regioselectivity is influenced by electronic and steric factors. The 8-hydroxy group directs electrophilic bromination to the 5-position via hydrogen bonding with HBr, activating the ortho position. Computational studies (e.g., DFT calculations) can model electron density distribution and transition states to validate this selectivity. Experimental validation involves synthesizing analogues (e.g., 5-chloroquinolin-8-ol) and comparing reaction kinetics .
Q. How can contradictory data on melting points or solubility be resolved for this compound?
- Methodology : Contradictions often arise from impurities or polymorphic forms. Recrystallization in multiple solvent systems (e.g., aqueous ethanol vs. chloroform/ethyl acetate) can isolate pure polymorphs. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) differentiate between hydrated and anhydrous forms. Cross-validate results with independent synthetic batches .
Q. What strategies are effective for assessing the biological activity of this compound in vitro?
- Methodology : Use cell-based assays (e.g., cytotoxicity in glioblastoma models) with LC-MS quantification to monitor cellular uptake. Structure-activity relationship (SAR) studies compare analogues (e.g., 8-(benzyloxy)-5-bromoquinoline derivatives) to identify critical pharmacophores. Ensure proper controls (e.g., hydrobromide counterion effects) by testing freebase equivalents .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Molecular docking studies (e.g., using AutoDock Vina) evaluate interactions with biological targets, while quantum mechanical calculations (Gaussian, ORCA) simulate reaction pathways. Validate predictions with kinetic experiments (e.g., monitoring bromine displacement reactions via ¹H NMR) .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV/Vis detection identifies organic impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies residual metal catalysts (e.g., from synthesis). For halogenated byproducts, use GC-MS with electron-capture detection .
Methodological Best Practices
- Safety Protocols : Adhere to H303+H313+H333 safety guidelines. Use fume hoods for reactions involving HBr vapor and wear nitrile gloves to prevent skin contact .
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, cooling gradients) meticulously. Share raw spectral data (NMR, HRMS) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
